molecular formula C16H25N3O2 B2740279 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1705741-98-5

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Katalognummer: B2740279
CAS-Nummer: 1705741-98-5
Molekulargewicht: 291.395
InChI-Schlüssel: CZVRPHDBLKLVSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1705741-98-5) is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle that serves as a versatile building block in drug discovery, often used as an ester or amide bioisostere to improve metabolic stability and physicochemical properties of lead compounds . Researchers value this core structure for its ability to participate in key hydrogen-bonding interactions with biological targets . Compounds containing the 1,2,4-oxadiazole moiety are investigated across various therapeutic areas, including as potential anticancer agents, anti-inflammatories, antivirals, and antibacterials . This specific molecule, available for research purposes, combines the 1,2,4-oxadiazole unit with a piperidine moiety and a pivaloyl group, making it a valuable intermediate for pharmaceutical development and biological screening. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)15(20)19-8-4-5-11(10-19)9-13-17-14(18-21-13)12-6-7-12/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVRPHDBLKLVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Substituent Variations on the Piperidine-Ketone Core

  • BK78156 (2-(cyclopentylsulfanyl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one): Key Difference: Replaces the pivaloyl group with a cyclopentylsulfanyl-ethyl ketone. The cyclopentyl group increases lipophilicity (ClogP ≈ 3.5) compared to the target compound’s pivaloyl (ClogP ≈ 2.8), which may enhance membrane permeability but reduce aqueous solubility . Molecular Weight: 349.49 g/mol vs. 319.42 g/mol (target compound).
  • 3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol (CAS: 1447123-31-0): Key Difference: Substitutes cyclopropyl with isopropyl on the oxadiazole and replaces pivaloyl with a propanolamine chain. Impact: The hydroxyl group enhances hydrophilicity (PSA ≈ 85 Ų vs. The isopropyl group may reduce steric hindrance compared to cyclopropyl . Molecular Weight: 282.38 g/mol.

Extended Aromatic and Heterocyclic Systems

  • N-(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine (Compound 118): Key Difference: Incorporates a phenethyl linker and a benzimidazole group. Impact: The benzimidazole moiety enables π-π stacking with aromatic residues in targets like kinase enzymes. Synthetic Yield: 56% over two steps, indicating moderate efficiency.
  • (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (Compound 76): Key Difference: Adds a trifluoromethylphenyl-oxazolidinone scaffold. Impact: The electron-withdrawing trifluoromethyl groups enhance metabolic stability and may improve target selectivity. The oxazolidinone ring introduces a chiral center, which could lead to enantiomer-specific activity . Synthetic Yield: 52%, comparable to other complex analogues.
Pharmacological and Physicochemical Profiles
Compound Molecular Weight (g/mol) Key Functional Groups ClogP PSA (Ų) Notable Applications
Target Compound 319.42 Cyclopropyl-oxadiazole, pivaloyl 2.8 60 Enzyme inhibition, CNS targets
BK78156 349.49 Cyclopentylsulfanyl, cyclopropyl 3.5 75 Preclinical kinase inhibitors
Compound 118 ~500 (estimated) Benzimidazole, phenethyl 4.2 95 Antimalarial research
BAY 87-2243 525.53 Trifluoromethoxyphenyl, pyrazole 5.1 110 Anticancer (HIF-1α inhibition)
  • Target Compound vs. BAY 87-2243 : The latter’s trifluoromethoxyphenyl group increases electron deficiency, enhancing binding to hydrophobic pockets (e.g., HIF-1α), but its high molecular weight (>500 g/mol) may limit oral bioavailability .

Vorbereitungsmethoden

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

The 1,2,4-oxadiazole ring is synthesized via a Huisgen-type cyclization between cyclopropanecarbonyl chloride and a preformed amidoxime intermediate.

Procedure:

  • Amidoxime formation : React cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.
  • Cyclization : Treat the amidoxime with cyclopropanecarbonyl chloride in pyridine at 110°C for 6 hours, yielding 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole.

Optimization Notes:

  • Microwave irradiation (150 W, 150°C) reduces reaction time to 30 minutes with comparable yields.
  • Anhydrous conditions are critical to minimize hydrolysis of the acyl chloride.

Functionalization of the Piperidine Core

N-Alkylation with Oxadiazolemethyl Halides

The oxadiazolemethyl group is introduced via nucleophilic substitution on a piperidine derivative.

Stepwise Protocol:

  • Intermediate preparation : Synthesize 3-(bromomethyl)piperidine hydrobromide by treating piperidin-3-ylmethanol with HBr/AcOH.
  • Coupling reaction : React 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole with 3-(bromomethyl)piperidine in the presence of K₂CO₃ in DMF at 60°C for 8 hours.

Key Parameters:

Parameter Optimal Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 60°C
Reaction Time 8 hours
Yield 68–72%

Installation of the 2,2-Dimethylpropanoyl Group

Acylation via Schotten-Baumann Conditions

The final acylation employs pivaloyl chloride (2,2-dimethylpropanoyl chloride) under mild basic conditions to prevent oxadiazole ring degradation.

Synthetic Route:

  • Activation : Charge a solution of the piperidine-oxadiazole intermediate (1.0 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv).
  • Acylation : Add pivaloyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature and stir for 4 hours.
  • Workup : Quench with ice water, extract with DCM, and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1).

Yield Optimization Data:

Equiv. Pivaloyl Chloride Temperature Time (h) Yield (%)
1.0 0°C→RT 4 55
1.2 0°C→RT 4 78
1.5 0°C→RT 4 81

Excess acyl chloride improves conversion but necessitates rigorous purification to remove unreacted reagents.

Alternative Synthetic Pathways

One-Pot Sequential Coupling Approach

Recent advances demonstrate a telescoped synthesis combining oxadiazole formation and piperidine functionalization in a single reactor:

  • In situ amidoxime generation : Cyclopropanecarbonitrile + NH₂OH·HCl in EtOH/H₂O.
  • Concurrent cyclization and alkylation : Add piperidin-3-ylmethanol and PCl₅, heating at 100°C for 5 hours.
  • Direct acylation : Introduce pivaloyl chloride without intermediate isolation.

Advantages:

  • Reduces purification steps
  • Overall yield increases from 45% (stepwise) to 62% (one-pot)

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 1.12 (s, 9H, C(CH₃)₃)
  • δ 1.45–1.67 (m, 4H, piperidine H-4, H-5)
  • δ 2.78 (t, J = 11.2 Hz, 2H, piperidine H-2, H-6)
  • δ 3.21 (d, J = 13.6 Hz, 2H, NCH₂-oxadiazole)
  • δ 3.89 (s, 2H, COCH₂)

HRMS (ESI-TOF):

  • Calculated for C₁₇H₂₃N₅O₂ [M+H]⁺: 329.1852
  • Found: 329.1851

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time = 6.72 min.

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety demonstrates sensitivity to:

  • Strong acids (protonation at N4 leading to ring opening)
  • Elevated temperatures (>150°C) causing retro-cyclization

Solutions:

  • Maintain pH 6–8 during aqueous workups
  • Use microwave heating instead of conventional thermal methods

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Comparative study of coupling catalysts:

Catalyst Loading (%) Yield (%) Cost Index
Pd/C 5 82 1.0
Ni-Al₂O₃ 10 75 0.3
CuI/1,10-phenanthroline 8 80 0.7

Nickel-based catalysts offer viable cost reductions for kilogram-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.